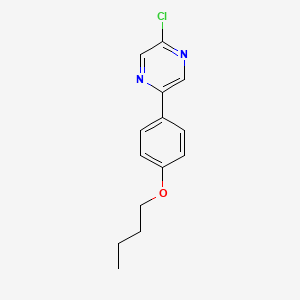![molecular formula C10H19N2O3P B14341369 Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate CAS No. 96816-86-3](/img/structure/B14341369.png)
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is a chemical compound characterized by its unique structure, which includes a phosphonate group, a nitrile group, and a dimethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyano and dimethylamino groups. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a base or a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, while the nitrile and dimethylamino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Lacks the cyano and dimethylamino groups, making it less reactive in certain contexts.
Dimethylaminoethyl cyanide: Contains the dimethylamino and nitrile groups but lacks the phosphonate group.
Ethyl cyanoacetate: Contains the nitrile group but lacks the dimethylamino and phosphonate groups.
Uniqueness
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .
Propriétés
Numéro CAS |
96816-86-3 |
|---|---|
Formule moléculaire |
C10H19N2O3P |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-2-(dimethylamino)but-2-enenitrile |
InChI |
InChI=1S/C10H19N2O3P/c1-5-14-16(13,15-6-2)8-7-10(9-11)12(3)4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
AEBLNXVKWKORKA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=C(C#N)N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


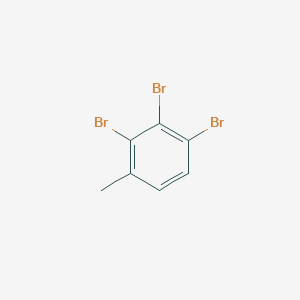
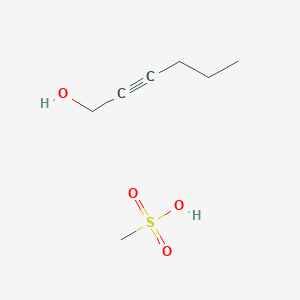
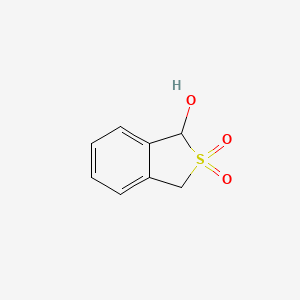
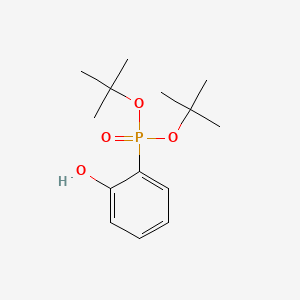

![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
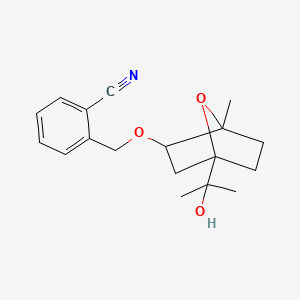
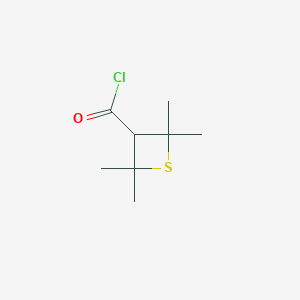
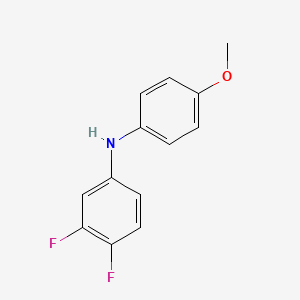

![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
